2-(2,3-Dimethylbenzoyl)oxazole
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Overview
Description
2-(2,3-Dimethylbenzoyl)oxazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and biological activity. This compound is a derivative of benzoxazole and is commonly used as a fluorescent probe in biological and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbenzoyl)oxazole typically involves the condensation of benzamide with 2-bromoacetophenone derivatives. This reaction is often catalyzed by magnetically recoverable catalysts such as Fe₃O₄@SiO₂-Bipyridine-CuCl₂ . The reaction conditions usually include moderate temperatures and the presence of a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, is a key focus in industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This reaction often involves halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-(2,3-Dimethylbenzoyl)oxazole has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbenzoyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or proteins, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(2,3-Dimethylbenzoyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics or biological activities .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)11(14)12-13-6-7-15-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZPBRDXWQXHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=NC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642121 |
Source
|
Record name | (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-42-4 |
Source
|
Record name | (2,3-Dimethylphenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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